molecular formula C8H6BrCl B2574714 1-Bromo-4-chloro-2-vinylbenzene CAS No. 1342212-97-8

1-Bromo-4-chloro-2-vinylbenzene

Cat. No. B2574714
CAS RN: 1342212-97-8
M. Wt: 217.49
InChI Key: ZFLBDKZHLRMWCE-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-vinylbenzene is a chemical compound with various properties . It is used in laboratory chemicals and synthesis of substances .


Synthesis Analysis

This compound can be synthesized by various routes. One such route is from 2-chloroaniline, via diazotization followed by a Sandmeyer reaction . Another route is from a derivative of (4-bromophenyl)silane using N-bromosuccinimide .


Molecular Structure Analysis

The molecular structure of this compound has been investigated under the molecular electron density theory (MEDT) at the B3LYP/6-311++G(d,p) computational level .


Chemical Reactions Analysis

The regioselectivity and the mechanism of the (32CA) cycloadditions reactions of 1-bromo-4-vinylbenzene 1 and 1-chloro-4-vinylbenzene 2 with benzonitrile oxide 3 were investigated .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula, molecular weight, melting point, boiling point, and density .

Advantages and Limitations for Lab Experiments

1-Bromo-4-chloro-2-vinylbenzene has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize, which makes it cost-effective and readily available. Second, it is a relatively stable compound, which makes it suitable for use in a variety of synthetic reactions. Finally, its electron-rich properties make it useful in a variety of synthetic reactions.
However, this compound also has several limitations. First, it is an electron-rich compound, which means that it can be easily oxidized or reduced, leading to undesired side reactions. Second, it is a relatively unstable compound, which means that it can decompose easily in the presence of heat or light. Finally, it is a relatively toxic compound, which means that it should be handled with caution in the laboratory.

Future Directions

1-Bromo-4-chloro-2-vinylbenzene has potential applications in a variety of fields. In the future, it could be used in the synthesis of new materials, such as polymers and plastics. In addition, it could be used in the development of new pharmaceuticals and biotechnologies. Finally, it could be used in the development of new catalysts for chemical reactions, which could potentially lead to more efficient and cost-effective methods of synthesizing compounds.

Synthesis Methods

1-Bromo-4-chloro-2-vinylbenzene is typically synthesized through the reaction of bromine and chlorine with a vinylbenzene. The reaction is typically carried out in a polar solvent, such as methanol or ethanol, and can be catalyzed with a base, such as sodium hydroxide. The reaction is exothermic and proceeds rapidly, yielding this compound as the main product.

Scientific Research Applications

1-Bromo-4-chloro-2-vinylbenzene has been studied extensively for its potential applications in the chemical industry and its use as a synthetic intermediate in the production of other compounds. In particular, it has been used in the synthesis of various dyes, pigments, and pharmaceuticals. In addition, this compound has been studied for its potential use in biotechnology and in the development of new materials.

Safety and Hazards

1-Bromo-4-chloro-2-vinylbenzene is considered hazardous. It has acute oral toxicity, acute inhalation toxicity, skin irritation, serious eye damage, and specific target organ toxicity .

properties

IUPAC Name

1-bromo-4-chloro-2-ethenylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrCl/c1-2-6-5-7(10)3-4-8(6)9/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLBDKZHLRMWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CC(=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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